Pervanadate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

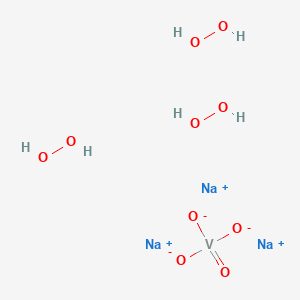

Molecular Formula |

H6Na3O10V |

|---|---|

Molecular Weight |

285.95 g/mol |

IUPAC Name |

trisodium;hydrogen peroxide;trioxido(oxo)vanadium |

InChI |

InChI=1S/3Na.3H2O2.4O.V/c;;;3*1-2;;;;;/h;;;3*1-2H;;;;;/q3*+1;;;;;3*-1; |

InChI Key |

PZYFJWVGRGEWGO-UHFFFAOYSA-N |

Canonical SMILES |

OO.OO.OO.[O-][V](=O)([O-])[O-].[Na+].[Na+].[Na+] |

Synonyms |

pervanadate vanadyl hydroperoxide |

Origin of Product |

United States |

Foundational & Exploratory

The Mechanism of Action of Pervanadate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pervanadate, a potent inhibitor of protein tyrosine phosphatases (PTPs), serves as an invaluable tool in signal transduction research. Its ability to globally increase tyrosine phosphorylation allows for the elucidation of phosphorylation-dependent signaling pathways. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, its effects on critical signaling cascades, quantitative data on its inhibitory activity, and detailed experimental protocols for its application in a laboratory setting.

Core Mechanism of Action: Irreversible Oxidation of Protein Tyrosine Phosphatases

This compound is a derivative of vanadate, formed by the reaction of vanadate with hydrogen peroxide. While vanadate itself is a competitive inhibitor of PTPs, this compound exhibits a more potent and irreversible mechanism of inhibition.[1] The core of this compound's action lies in its ability to oxidize the catalytic cysteine residue within the active site of PTPs.[1] This oxidation is irreversible and renders the phosphatase inactive, leading to a sustained increase in the phosphorylation of tyrosine residues on cellular proteins.

This is in contrast to vanadate, which acts as a phosphate analog and competes with phosphotyrosine substrates for binding to the PTP active site.[1] The irreversible nature of this compound's inhibition makes it a powerful tool for "trapping" the transient phosphorylation state of proteins, thereby facilitating their detection and study.

Quantitative Data on PTP Inhibition

The inhibitory potency of this compound and its precursor, vanadate, has been characterized against various PTPs. The following table summarizes key quantitative data. It is important to note that as an irreversible inhibitor, the efficacy of this compound is a function of both concentration and incubation time, making direct IC₅₀ comparisons with reversible inhibitors like vanadate less straightforward.

| Inhibitor | Target PTP | Inhibition Constant / IC₅₀ | Notes |

| Vanadate | PTP1B | Kᵢ: 0.38 ± 0.02 µM | Competitive inhibitor.[1][2] |

| Sodium Orthovanadate | PTP1B | IC₅₀: 204.1 ± 25.15 nM | Standard inhibitor used for comparison.[3] |

| This compound | PTPs (prostatic membranes) | IC₅₀: 150 nM | Demonstrates high potency in a cellular context. |

| This compound | PTP1B | Irreversible Inhibitor | Acts by oxidizing the catalytic cysteine. A direct Kᵢ value is not applicable in the same way as for a competitive inhibitor.[1] |

| Orthovanadate | PTPs (hepatocyte cytosol) | IC₅₀: 30-50 µM | General inhibition of PTP activity.[4] |

Impact on Key Signaling Pathways

The global increase in tyrosine phosphorylation induced by this compound treatment profoundly affects numerous signaling pathways that are tightly regulated by the balance of protein tyrosine kinase and phosphatase activities. Two of the most well-characterized pathways affected by this compound are the insulin signaling pathway and the mitogen-activated protein kinase (MAPK) cascade.

Insulin Signaling Pathway

This compound is widely recognized for its insulin-mimetic effects, which stem from its ability to inhibit PTPs that negatively regulate the insulin signaling cascade, such as PTP1B.[1] By inhibiting these phosphatases, this compound enhances and prolongs the phosphorylation of the insulin receptor and its downstream substrates, leading to the activation of pathways that mediate glucose uptake and metabolism.

References

- 1. The Relationship between the IC50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase Activity Helps Confirm the Mechanism of Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. DOT Language | Graphviz [graphviz.org]

- 4. researchgate.net [researchgate.net]

Pervanadate as a Protein Tyrosine Phosphatase Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pervanadate, a potent inhibitor of protein tyrosine phosphatases (PTPs), has become an invaluable tool in cellular signaling research. Its ability to globally increase protein tyrosine phosphorylation allows for the study of phosphorylation-dependent signaling pathways and the identification of novel tyrosine kinase substrates. This technical guide provides an in-depth overview of this compound, including its mechanism of action, experimental protocols for its preparation and use, and its effects on key signaling cascades.

Core Concepts: Mechanism of Action

This compound is a derivative of vanadate formed by the reaction of sodium orthovanadate with hydrogen peroxide. Unlike vanadate, which acts as a competitive inhibitor of PTPs, this compound is an irreversible inhibitor. Its primary mechanism of action involves the oxidation of the catalytic cysteine residue within the active site of PTPs. This irreversible oxidation renders the phosphatase inactive, leading to a rapid and sustained increase in the tyrosine phosphorylation of cellular proteins.

Data Presentation: Quantitative Analysis of Vanadium-Based PTP Inhibitors

Obtaining precise IC50 values for this compound against specific PTPs is challenging due to its reactive and unstable nature in solution, leading to variability in experimental results. However, the inhibitory concentrations of the parent compound, sodium orthovanadate, and other vanadium-based compounds have been determined for several PTPs, providing a benchmark for their potency.

| Compound | PTP Target | IC50 / Ki | Reference |

| Sodium Orthovanadate | PTP1B | Ki: 0.38 ± 0.02 µM | [1] |

| Sodium Orthovanadate | PTP1B | IC50: 204.1 ± 25.15 nM | [2] |

| bpV(phen) | PTP1B | IC50: 920 nM | |

| bpV(phen) | SHP-1 | IC50: ~100 nM | |

| Fumos | SHP-2 (PTP domain) | IC50: 6.31 µM | [3] |

| Sodium Orthovanadate | SHP-2 (PTP domain) | IC50: 620 µM | [3] |

Note: The potency of this compound is generally considered to be significantly higher than that of sodium orthovanadate. The effective concentration for cellular studies typically ranges from 10 µM to 200 µM.[4]

Experimental Protocols

Preparation of this compound Stock Solution (1 mM)

This protocol provides a general method for preparing a fresh this compound stock solution.

Materials:

-

Sodium Orthovanadate (Na₃VO₄)

-

Hydrogen Peroxide (H₂O₂) (30% solution)

-

HEPES buffer (20 mM, pH 7.3)

-

Catalase (optional)

-

Distilled water

Procedure:

-

Prepare a 100 mM stock solution of sodium orthovanadate in distilled water. Ensure the solution is colorless; a yellow color indicates polymerization, which renders it less effective.[2]

-

In a separate tube, dilute the 30% H₂O₂ solution 1:10 with 20 mM HEPES buffer (pH 7.3) to get a 3% H₂O₂ solution.

-

Further dilute the 3% H₂O₂ solution 1:10 with 20 mM HEPES buffer to get a 0.3% H₂O₂ solution.[2]

-

To prepare a 1 mM this compound stock, mix 10 µL of 100 mM sodium orthovanadate with 990 µL of 0.3% H₂O₂ in HEPES buffer.

-

Incubate the mixture for 15 minutes at room temperature.[5] The solution should turn a pale yellow, indicating the formation of this compound.

-

(Optional) To remove excess hydrogen peroxide, add a small amount of catalase and incubate for 5 minutes at room temperature until the bubbling ceases.[2]

-

The this compound solution is unstable and should be used within 1 hour for optimal activity.[1]

Experimental Workflow: this compound Treatment and Western Blot Analysis

Caption: Workflow for this compound Treatment and Western Blotting.

Immunoprecipitation of Tyrosine-Phosphorylated Proteins

This protocol describes the immunoprecipitation of tyrosine-phosphorylated proteins from this compound-treated cells.

Materials:

-

This compound-treated cell lysate (prepared as described above)

-

Anti-phosphotyrosine antibody (e.g., 4G10)

-

Protein A/G agarose beads

-

Immunoprecipitation (IP) buffer (e.g., RIPA buffer)

-

Wash buffer (e.g., IP buffer with lower detergent concentration)

-

Elution buffer (e.g., 2x Laemmli sample buffer)

Procedure:

-

Pre-clear the lysate: Add 20-30 µL of Protein A/G agarose beads to 500-1000 µg of cell lysate. Incubate with gentle rotation for 1 hour at 4°C.

-

Centrifuge at 1,000 x g for 1 minute at 4°C and transfer the supernatant to a new tube.

-

Immunoprecipitation: Add 2-5 µg of anti-phosphotyrosine antibody to the pre-cleared lysate. Incubate with gentle rotation overnight at 4°C.

-

Add 30-50 µL of Protein A/G agarose beads and incubate with gentle rotation for 2-4 hours at 4°C.

-

Wash: Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C. Discard the supernatant.

-

Wash the beads three times with 1 mL of ice-cold wash buffer. After the final wash, carefully remove all supernatant.

-

Elution: Resuspend the beads in 30-50 µL of 2x Laemmli sample buffer.

-

Boil the samples for 5 minutes at 95°C to elute the immunoprecipitated proteins.

-

Centrifuge to pellet the beads, and collect the supernatant for analysis by SDS-PAGE and Western blotting.

Experimental Workflow: Immunoprecipitation

Caption: Workflow for Immunoprecipitation of Tyrosine-Phosphorylated Proteins.

Impact on Cellular Signaling Pathways

This compound treatment leads to the hyper-activation of numerous signaling pathways that are negatively regulated by PTPs. Two of the most well-studied examples are the insulin and mitogen-activated protein kinase (MAPK) signaling pathways.

Insulin Signaling Pathway

In the insulin signaling pathway, the insulin receptor (IR) is a receptor tyrosine kinase. This compound-mediated inhibition of PTPs, such as PTP1B, leads to sustained phosphorylation and activation of the IR and its downstream substrates, including Insulin Receptor Substrate (IRS) proteins. This mimics the effects of insulin, leading to the activation of downstream signaling cascades like the PI3K/Akt pathway, which is crucial for glucose uptake and metabolism.

This compound's Effect on the Insulin Signaling Pathway

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, In Vitro, and Computational Studies of PTP1B Phosphatase Inhibitors Based on Oxovanadium(IV) and Dioxovanadium(V) Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Involvement of the membrane distal catalytic domain in this compound-induced tyrosine phosphorylation of receptor protein-tyrosine phosphatase alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of SHP-1 Expands the Repertoire of Antitumor T Cells Available to Respond to Immune Checkpoint Blockade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Pervanadate: A Technical Guide to Increasing Tyrosine Phosphorylation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism and application of pervanadate as a potent tool for increasing protein tyrosine phosphorylation. This compound, a derivative of vanadate, is a powerful and irreversible inhibitor of protein tyrosine phosphatases (PTPs), making it an invaluable reagent in cell signaling research and drug discovery. This document provides a comprehensive overview of its core mechanism, its impact on key signaling pathways, quantitative data on its efficacy, and detailed experimental protocols.

Core Mechanism of Action: Irreversible PTP Inhibition

The steady-state level of protein tyrosine phosphorylation is dynamically regulated by the opposing activities of protein tyrosine kinases (PTKs) and protein tyrosine phosphatases (PTPs). This compound exerts its potent effect by targeting and inhibiting PTPs, thereby shifting the equilibrium towards increased phosphorylation.

Unlike its precursor, vanadate, which acts as a competitive inhibitor of PTPs, this compound functions through the irreversible oxidation of the catalytic cysteine residue within the PTP active site[1][2][3]. This essential cysteine is crucial for the phosphatase's enzymatic activity. Its oxidation renders the PTP inactive, leading to a global increase in the tyrosine phosphorylation of cellular proteins. This potent and sustained inhibition allows for the study of signaling pathways that are transiently or weakly activated under normal physiological conditions.

Recent studies have also suggested that in addition to PTP inhibition, this compound may also disrupt cellular redox homeostasis and directly activate certain SRC family tyrosine kinases through the oxidation of specific cysteine residues, further contributing to the observed hyperphosphorylation of proteins[4][5].

Quantitative Data on this compound Efficacy

| Parameter | Value | Target | Reference |

| IC50 | 150 nM | Membrane-associated PTPs in canine prostate | [6] |

| Ki (for Vanadate) | 0.38 ± 0.02 µM | PTP1B | [1][2] |

Table 1: Inhibitory Concentration of this compound and Vanadate against PTPs. This table provides the reported IC50 value for this compound against a general population of membrane-associated PTPs and the Ki value for its less potent precursor, vanadate, against a specific phosphatase, PTP1B.

| Experimental System | Fold Change in Tyrosine Phosphorylation | Specific Proteins/Peptides | Reference |

| HeLa Cells | Average 2.22 ± 0.49 fold increase | 128 unique phosphotyrosine peptides | [7] |

| Jurkat T-cells | 4-fold activation | Lck kinase | [8] |

| Jurkat T-cells | 3-fold activation | Fyn kinase | [8] |

| DT40 Cells | 4.2-fold increase in autophosphorylation | Bruton's tyrosine kinase (BTK) | [9] |

| WEHI-231 B-cells | Concentration-dependent increase | Global phosphoproteome | [10] |

Table 2: this compound-Induced Increase in Tyrosine Phosphorylation. This table summarizes quantitative data from various studies demonstrating the significant increase in tyrosine phosphorylation of specific proteins and the overall phosphoproteome upon treatment with this compound.

Key Signaling Pathways Modulated by this compound

By globally increasing tyrosine phosphorylation, this compound treatment activates a multitude of signaling pathways. Below are diagrams of three key pathways known to be significantly affected by this compound.

References

- 1. Inhibition of protein tyrosine phosphatase 1B and alkaline phosphatase by bis(maltolato)oxovanadium (IV) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Mechanism of inhibition of protein-tyrosine phosphatases by vanadate and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. biorxiv.org [biorxiv.org]

- 6. This compound induces the hyperphosphorylation but not the activation of human heat shock factor 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. hubrecht.eu [hubrecht.eu]

- 8. Induction of tyrosine phosphorylation and T-cell activation by vanadate peroxide, an inhibitor of protein tyrosine phosphatases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

The Role of Pervanadate in Cell Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pervanadate, a potent inhibitor of protein tyrosine phosphatases (PTPs), serves as an invaluable tool in cell signaling research. By preventing the dephosphorylation of tyrosine residues on proteins, this compound treatment leads to a global increase in tyrosine phosphorylation, thereby amplifying or mimicking the effects of various signaling pathways. This technical guide provides an in-depth exploration of this compound's mechanism of action, its profound impact on critical signaling cascades such as the insulin and mitogen-activated protein kinase (MAPK) pathways, and detailed protocols for its experimental application. The strategic use of this compound allows for the elucidation of complex signaling networks and holds potential for therapeutic discovery by revealing key regulatory nodes.

Core Mechanism of Action: Irreversible PTP Inhibition

This compound is a derivative of vanadate, formed by the reaction of vanadate with hydrogen peroxide. While both vanadate and this compound inhibit PTPs, their mechanisms of action are distinct. Vanadate acts as a competitive inhibitor of PTP1B with a Ki of 0.38 ± 0.02 μM.[1][2][3] In contrast, this compound functions as a potent and irreversible inhibitor by oxidizing the catalytic cysteine residue within the active site of PTPs, such as PTP1B.[1][2] This irreversible inhibition leads to a sustained and robust increase in the tyrosine phosphorylation of cellular proteins.[4]

The potency of this compound is significantly greater than that of vanadate. For instance, in rat adipocytes, this compound was shown to be a more effective inhibitor of protein phosphotyrosyl phosphatase activity than vanadate.[5] This heightened and prolonged state of tyrosine phosphorylation makes this compound a powerful tool for studying the downstream effects of kinase activation.

Impact on Key Signaling Pathways

Insulin Signaling Pathway

This compound has been widely recognized for its insulin-mimetic properties.[1][2][6] By inhibiting PTPs that negatively regulate the insulin receptor and its downstream substrates, this compound can trigger many of the metabolic effects of insulin. Treatment of cells with this compound leads to the hyperphosphorylation of the insulin receptor, even in the absence of insulin.[5] This, in turn, activates downstream signaling components, leading to physiological responses such as glucose transport.[5][7] Vanadium compounds, including this compound, have been shown to improve glycemic control in diabetic animal models, highlighting the therapeutic potential of PTP inhibition in metabolic diseases.[6][8] Interestingly, while mimicking metabolic actions, vanadate has been observed to inhibit cell proliferation, suggesting a preferential enhancement of metabolic versus mitogenic signaling.[6]

Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK cascade is a crucial signaling pathway that regulates a wide array of cellular processes, including proliferation, differentiation, and apoptosis. The activity of this pathway is tightly controlled by the phosphorylation state of its components. This compound treatment has been demonstrated to be sufficient to initiate a complete MAP kinase activation program.[4] By inhibiting PTPs, this compound leads to a sustained and reversible increase in the tyrosine phosphorylation of upstream components, which in turn activates the downstream kinases MEK and MAP kinase (ERK).[4] this compound has been shown to activate ERK1/2, JNK1/2, and p38 kinase.[9] This broad activation of the MAPK pathway underscores the integral role of PTPs in maintaining cellular homeostasis and preventing aberrant signaling.

Quantitative Data Summary

The inhibitory effects of this compound and its precursor, vanadate, have been quantified in various studies. The following tables summarize key quantitative data.

| Compound | Target PTP | Inhibition Type | Ki | Reference |

| Vanadate | PTP1B | Competitive | 0.38 ± 0.02 µM | [1][2][3] |

| This compound | PTP1B | Irreversible (Oxidation) | - | [1][2] |

| Compound | Cell/System | Effect | IC50 / Effective Concentration | Reference |

| This compound | Intact Cells | PTP Inhibition | 0.3 µM | [10] |

| This compound | Prostatic PTPs | Inhibition | 150 nM | [11] |

| Orthovanadate | Angiotensin II-induced β-arrestin cleavage | Inhibition | 0.1 - 0.5 mM | [12] |

| This compound | Rat Adipocytes | Glucose Transport Stimulation | 5 µM (effective), 20 µM (maximum) | [5] |

| This compound | HeLa Cells | HSF1 Hyperphosphorylation | 50-100 µM | [9] |

Experimental Protocols

Preparation of this compound Solution

This compound is unstable in aqueous solutions and must be prepared fresh before each experiment.[10][13] Several protocols exist, with minor variations.[14] A common method is as follows:

Materials:

-

Sodium orthovanadate (Na₃VO₄) stock solution (e.g., 100 mM, pH 10)

-

Hydrogen peroxide (H₂O₂) (e.g., 30%)

-

HEPES buffer (e.g., 20 mM, pH 7.3) or distilled water

-

Catalase (optional)

Procedure:

-

Prepare a fresh dilution of hydrogen peroxide. For example, dilute 30% H₂O₂ to 0.3% in HEPES buffer or water.[13]

-

Mix the sodium orthovanadate solution with the diluted hydrogen peroxide. A common ratio is equimolar, but an excess of H₂O₂ is also used.[14][15] For example, mix equal volumes of 100 mM Na₃VO₄ and 100 mM H₂O₂.[15]

-

Incubate the mixture at room temperature for approximately 5-15 minutes.[12][13][15] The solution may turn a yellowish color, indicating the formation of this compound.

-

(Optional) To remove excess hydrogen peroxide, which can be toxic to cells, a small amount of catalase can be added to the solution until the bubbling (O₂ release) ceases.[13]

-

Dilute the this compound stock to the desired final concentration in serum-free cell culture medium immediately before treating the cells.[12][15] The prepared solution should be used within a short timeframe (e.g., less than 24 hours).[13]

References

- 1. researchgate.net [researchgate.net]

- 2. Mechanism of inhibition of protein-tyrosine phosphatases by vanadate and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanism of Inhibition of Protein-tyrosine Phosphatases by Vanadate and this compound* | Semantic Scholar [semanticscholar.org]

- 4. Activation of mitogen-activated protein (MAP) kinase pathway by this compound, a potent inhibitor of tyrosine phosphatases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanism of this compound stimulation and potentiation of insulin-activated glucose transport in rat adipocytes: dissociation from vanadate effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Multifunctional actions of vanadium compounds on insulin signaling pathways: evidence for preferential enhancement of metabolic versus mitogenic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Tyrosine phosphatase inhibitors, vanadate and this compound, stimulate glucose transport and GLUT translocation in muscle cells by a mechanism independent of phosphatidylinositol 3-kinase and protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The protein tyrosine phosphatase inhibitor, this compound, is a powerful antidiabetic agent in streptozotocin-treated diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound induces the hyperphosphorylation but not the activation of human heat shock factor 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Properties of this compound and permolybdate. Connexin43, phosphatase inhibition, and thiol reactivity as model systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The enhancement by this compound of tyrosine phosphorylation on prostatic proteins occurs through the inhibition of membrane-associated tyrosine phosphatases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A Protein Tyrosine Phosphatase Inhibitor, this compound, Inhibits Angiotensin II-Induced β-Arrestin Cleavage - PMC [pmc.ncbi.nlm.nih.gov]

- 13. wang.ucsd.edu [wang.ucsd.edu]

- 14. This compound - Cell Biology [protocol-online.org]

- 15. This compound stabilizes desmosomes - PMC [pmc.ncbi.nlm.nih.gov]

The Insulin-Mimetic Effects of Pervanadate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pervanadate, a potent inhibitor of protein tyrosine phosphatases (PTPs), has garnered significant interest for its remarkable insulin-mimetic properties. By preventing the dephosphorylation of key signaling proteins, this compound effectively activates the insulin signaling cascade, leading to downstream effects such as enhanced glucose uptake and metabolism. This technical guide provides an in-depth exploration of the molecular mechanisms underlying this compound's actions, supported by quantitative data, detailed experimental protocols, and visual representations of the pertinent signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of endocrinology, pharmacology, and drug development.

Mechanism of Action: Inhibition of Protein Tyrosine Phosphatases

The primary mechanism by which this compound exerts its insulin-mimetic effects is through the inhibition of protein tyrosine phosphatases (PTPs).[1][2][3][4][5] PTPs are a family of enzymes that counteract the action of protein tyrosine kinases, thereby playing a crucial role in regulating the phosphorylation state of cellular proteins and modulating signal transduction pathways.[6]

Vanadate, the precursor to this compound, acts as a competitive inhibitor of PTPs, such as PTP1B, due to its structural similarity to phosphate.[1][2][3][7] In contrast, this compound, a complex of vanadate and hydrogen peroxide, functions as an irreversible inhibitor.[2][3][8] It achieves this by oxidizing the essential cysteine residue within the active site of PTPs, rendering the enzyme inactive.[2][8] This irreversible inhibition leads to a sustained increase in the phosphorylation of tyrosine residues on various proteins, including the insulin receptor.

This compound's Impact on the Insulin Signaling Pathway

The insulin receptor is a receptor tyrosine kinase that, upon insulin binding, undergoes autophosphorylation on specific tyrosine residues, initiating a cascade of downstream signaling events.[9] this compound's inhibition of PTPs leads to a significant increase in the autophosphorylation of the insulin receptor, even in the absence of insulin.[10] This activation of the insulin receptor kinase triggers the phosphorylation of downstream substrates, thereby mimicking the effects of insulin.[10][11][12]

Quantitative Data on PTP Inhibition and Cellular Effects

The following tables summarize key quantitative data from various studies, illustrating the potency of this compound and its precursor, vanadate, as well as their effects on cellular processes.

| Inhibitor | Target PTP | Inhibition Constant (Ki) / IC50 | Inhibition Type | Reference |

| Vanadate | PTP1B | Ki: 0.38 ± 0.02 µM | Competitive | [1][2] |

| This compound | PTPs | ID50: 5 µM (in adipocyte extracts) | Irreversible | [10] |

| bis(maltolato)oxovanadium(IV) | GST-PTP1B | IC50: 0.86 ± 0.02 µM | Mixed | [7] |

| Compound | Cell Type | Effect | Effective Concentration | Reference |

| This compound | Rat Adipocytes | Stimulation of 3-O-methylglucose transport | 5 µM (maximum at 20 µM) | [10] |

| This compound | Rat Adipocytes | Complete inhibition of PTP activity | 80 µM | [10] |

| Vanadate & this compound | L6 Skeletal Muscle | Stimulation of 2-deoxy-D-[3H]glucose uptake | 0.1 mM (pV), 5 mM (V) | [13] |

| This compound | Human Fibroblasts | ~2-fold increase in basal 2-DG transport | 10 µM | [14] |

| This compound | 3T3-L1 Adipocytes | Translocation of GLUT1 and GLUT4 transporters | 10 µM | [14] |

Signaling Pathways and Experimental Workflows

To visually represent the complex interactions involved in this compound's insulin-mimetic effects, the following diagrams have been generated using the DOT language.

Detailed Experimental Protocols

Preparation of this compound Solution

This compound is typically prepared fresh before each experiment by mixing sodium orthovanadate (Na3VO4) with hydrogen peroxide (H2O2).

Materials:

-

Sodium orthovanadate (Na3VO4) stock solution (e.g., 100 mM in water). Ensure the solution is colorless; a yellow tint indicates polymerization, rendering it unusable.[15]

-

Hydrogen peroxide (H2O2), 30% solution.

-

HEPES buffer (e.g., 20 mM, pH 7.3).[15]

Procedure:

-

Prepare a fresh dilution of H2O2 in HEPES buffer. For example, dilute 30% H2O2 to 3% and then to 0.3% with HEPES buffer.[15]

-

Mix the sodium orthovanadate stock solution with the diluted H2O2 solution at the desired molar ratio (commonly 1:1 to 1:10, vanadate:H2O2) and incubate for a short period (e.g., 5-15 minutes) at room temperature.[15][16]

-

(Optional) Add a small amount of catalase to the this compound solution to quench any remaining H2O2. This will result in vigorous bubbling.[15][16]

-

The final this compound solution is then diluted to the desired working concentration in the cell culture medium. The solution is typically stable for a few hours.[15]

Assay for Protein Tyrosine Phosphatase (PTP) Activity

The activity of PTPs can be measured using chromogenic or fluorogenic substrates.

Materials:

-

Cell lysates containing PTPs.

-

PTP assay buffer (e.g., containing HEPES, EDTA, and a reducing agent like DTT).

-

Substrate (e.g., p-nitrophenyl phosphate (pNPP), fluorescein diphosphate (FDP), or 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP)).[17]

-

This compound or other inhibitors.

-

Microplate reader.

Procedure:

-

Prepare cell lysates from control and this compound-treated cells.

-

In a microplate, add the cell lysate to the PTP assay buffer.

-

Add the PTP substrate to initiate the reaction.

-

Incubate at a controlled temperature (e.g., 30°C or 37°C).

-

Measure the absorbance or fluorescence at appropriate intervals to determine the rate of substrate dephosphorylation.[17]

-

The PTP activity is calculated based on the rate of product formation.

Western Blot Analysis of Insulin Signaling Proteins

This technique is used to assess the phosphorylation state of proteins in the insulin signaling pathway.

Materials:

-

Cell lysates from treated and untreated cells.

-

SDS-PAGE gels and electrophoresis apparatus.

-

Transfer apparatus and membranes (e.g., PVDF or nitrocellulose).

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

-

Primary antibodies (e.g., anti-phospho-insulin receptor, anti-phospho-Akt, anti-total-insulin receptor, anti-total-Akt).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

-

Imaging system.

Procedure:

-

Treat cells with this compound, insulin, or vehicle control.

-

Lyse the cells and determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

Quantify the band intensities to determine the relative levels of protein phosphorylation.

Glucose Uptake Assay

This assay measures the rate of glucose transport into cells.

Materials:

-

Cultured cells (e.g., 3T3-L1 adipocytes or L6 myotubes).[14]

-

This compound, insulin, and control solutions.

-

Radiolabeled glucose analog (e.g., 2-deoxy-D-[3H]glucose or [14C]methylaminoisobutyric acid).[13]

-

Wash buffer (e.g., ice-cold PBS).

-

Lysis buffer (e.g., containing NaOH or SDS).

-

Scintillation cocktail and scintillation counter.

Procedure:

-

Plate and differentiate cells in multi-well plates.

-

Serum-starve the cells to reduce basal glucose uptake.

-

Treat the cells with this compound, insulin (positive control), or a vehicle (negative control) for the desired time.

-

Add the radiolabeled glucose analog and incubate for a short, defined period (e.g., 5-10 minutes).

-

Stop the uptake by rapidly washing the cells with ice-cold wash buffer.

-

Lyse the cells to release the intracellular contents.

-

Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Normalize the counts to the protein concentration of the cell lysate.

Conclusion

This compound serves as a powerful pharmacological tool for investigating the intricacies of the insulin signaling pathway. Its ability to potently and irreversibly inhibit protein tyrosine phosphatases allows for the sustained activation of the insulin receptor and its downstream effectors, ultimately leading to profound insulin-mimetic effects. The data and protocols presented in this guide offer a comprehensive resource for researchers aiming to utilize this compound in their studies of cellular signaling, glucose metabolism, and the development of novel therapeutic strategies for insulin resistance and diabetes. The provided diagrams offer a clear visual framework for understanding the underlying molecular mechanisms and experimental designs.

References

- 1. Mechanism of Inhibition of Protein-tyrosine Phosphatases by Vanadate and this compound* | Semantic Scholar [semanticscholar.org]

- 2. Mechanism of inhibition of protein-tyrosine phosphatases by vanadate and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Insulin-mimetic effects of vanadate. Possible implications for future treatment of diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. diabetesjournals.org [diabetesjournals.org]

- 6. The Insulin Receptor and Its Signal Transduction Network - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Inhibition of protein tyrosine phosphatase 1B and alkaline phosphatase by bis(maltolato)oxovanadium (IV) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The Role of Intracellular Signaling in Insulin-mediated Regulation of Drug Metabolizing Enzyme Gene and Protein Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mechanism of this compound stimulation and potentiation of insulin-activated glucose transport in rat adipocytes: dissociation from vanadate effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound [peroxide(s) of vanadate] mimics insulin action in rat adipocytes via activation of the insulin receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The insulinomimetic agents H2O2 and vanadate stimulate tyrosine phosphorylation of potential target proteins for the insulin receptor kinase in intact cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. journals.physiology.org [journals.physiology.org]

- 14. Different Forms of Vanadate on Sugar Transport in Insulin Target and Nontarget Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. wang.ucsd.edu [wang.ucsd.edu]

- 16. US5155031A - Use of this compound as an inhibitor of phosphotyrosine phosphatase - Google Patents [patents.google.com]

- 17. Protein tyrosine phosphatase: enzymatic assays - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dual Impact of Pervanadate on Cellular Redox Homeostasis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pervanadate, a potent protein tyrosine phosphatase (PTP) inhibitor, serves as a powerful tool in cellular signaling research and presents intriguing possibilities for therapeutic development. Its primary mechanism of action involves the irreversible oxidation of the catalytic cysteine residue within PTPs, leading to a sustained increase in protein tyrosine phosphorylation. This activity profoundly influences numerous signaling pathways, most notably mimicking the effects of insulin. However, the effects of this compound extend beyond PTP inhibition, critically impacting cellular redox homeostasis through the generation of reactive oxygen species (ROS). This dual functionality—altering phosphotyrosine signaling and inducing a controlled state of oxidative stress—makes this compound a complex but valuable agent for study. This technical guide provides an in-depth exploration of this compound's core mechanisms, offering quantitative data, detailed experimental protocols, and visual representations of the signaling pathways and workflows involved.

Introduction: The Role of this compound in Cellular Signaling

The equilibrium of protein tyrosine phosphorylation is meticulously maintained by the opposing activities of protein tyrosine kinases (PTKs) and protein tyrosine phosphatases (PTPs). This compound disrupts this balance by potently inhibiting PTPs.[1][2] Unlike its precursor, vanadate, which acts as a competitive inhibitor, this compound engages in an irreversible oxidative inactivation of the PTP catalytic cysteine.[1][2] This sustained inhibition leads to the hyperphosphorylation of a multitude of cellular proteins, thereby amplifying or mimicking signaling cascades initiated by growth factors and hormones.[3][4][5]

A significant aspect of this compound's action is its ability to induce the production of reactive oxygen species (ROS), including hydrogen peroxide (H₂O₂) and superoxide (O₂⁻).[6] This ROS generation is not merely a side effect but an integral component of its mechanism, contributing to the modulation of redox-sensitive signaling pathways. Recent evidence also suggests that this compound can directly activate non-receptor tyrosine kinases, such as those of the Src family, through the oxidation of specific cysteine residues, adding another layer to its complex effects on cellular signaling.[1][7]

Mechanism of Action: A Two-Pronged Approach

This compound's influence on cellular redox homeostasis stems from two primary, interconnected mechanisms:

2.1. Irreversible Inhibition of Protein Tyrosine Phosphatases: this compound is formed by the reaction of vanadate with hydrogen peroxide.[1] The resulting peroxovanadium compounds are potent oxidants that target the highly reactive catalytic cysteine residue in the active site of PTPs.[1][2] This oxidation is typically irreversible, leading to a sustained shutdown of PTP activity and a consequent increase in global tyrosine phosphorylation.

2.2. Induction of Reactive Oxygen Species (ROS): this compound treatment leads to a significant increase in intracellular ROS levels.[6] This is thought to occur through the intracellular reduction of vanadate (V) to vanadyl (IV), a process that can generate superoxide radicals.[8] These can then be converted to hydrogen peroxide. The generated ROS can then participate in redox signaling, further modulating the activity of kinases and phosphatases.

Key Signaling Pathways Modulated by this compound

The dual actions of this compound have profound effects on several critical signaling pathways.

3.1. Insulin Signaling Pathway: this compound is a well-established insulin-mimetic agent. By inhibiting PTPs such as PTP1B, which negatively regulate the insulin receptor, this compound enhances and prolongs insulin signaling, leading to increased glucose uptake and metabolism.[9][10]

3.2. MAP Kinase (MAPK) Pathways: this compound has been shown to activate all three major MAPK pathways: ERK1/2, JNK1/2, and p38 kinase.[4] This activation is likely a consequence of both increased tyrosine phosphorylation of upstream activators and the influence of ROS on redox-sensitive components of these pathways.

3.3. Src Family Kinase (SFK) Activation: Beyond its role as a PTP inhibitor, this compound can directly activate SFKs by oxidizing specific cysteine residues.[1][7] This relieves autoinhibition and promotes kinase activity, contributing to the observed increase in cellular tyrosine phosphorylation.

Quantitative Data Summary

The following tables summarize key quantitative data related to the effects of this compound.

Table 1: Inhibitory Characteristics of Vanadium Compounds Against PTP1B

| Compound | Target | Inhibition Type | Kᵢ / IC₅₀ | Reference(s) |

| Vanadate | PTP1B | Competitive | Kᵢ = 0.38 ± 0.02 µM | [11] |

| This compound | PTPs | Irreversible (Oxidative) | Not directly comparable to reversible inhibitors | [9] |

| Bis(maltolato)oxovanadium(IV) | GST-PTP1B | Mixed Competitive/Non-competitive | IC₅₀ = 0.86 ± 0.02 µM | [12] |

Note: The irreversible nature of this compound's inhibition makes direct IC₅₀ comparisons with reversible inhibitors like vanadate less meaningful. Its efficacy is a function of both concentration and incubation time.

Table 2: this compound-Induced Changes in Cellular ROS Levels

| Cell Line | This compound Concentration | Fold Change in ROS Production | Measurement Method | Reference(s) |

| L. donovani (promastigotes) | Not specified (with menadione) | ~1.8-fold increase | H₂DCFDA | [13] |

| 3T3L1 adipocytes | Not specified (with ethanol) | Significant increase (qualitative) | DCFDA | [14] |

| CHME-5 (microglia) | 10 nM (rotenone co-treatment) | ~1.96-fold increase (chemiluminescence) | Acridan Lumigen PS-3 | [15] |

Table 3: Effect of Vanadate on Glutathione Levels in Human Erythrocytes

| Vanadate Concentration | Incubation Time | Intracellular Non-Protein Sulfhydryl (NPSH) | Extracellular Glutathione | Reference(s) |

| 10 mM | 4 hours | Decreased to 0.0 µmol/ml erythrocyte | Increased to 0.0576 ± 0.002 µmol/ml erythrocyte | [16] |

Diagrams of Signaling Pathways and Experimental Workflows

Signaling Pathways

Caption: Dual mechanism of this compound action.

References

- 1. biorxiv.org [biorxiv.org]

- 2. biorxiv.org [biorxiv.org]

- 3. A Protein Tyrosine Phosphatase Inhibitor, this compound, Inhibits Angiotensin II-Induced β-Arrestin Cleavage - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound induces the hyperphosphorylation but not the activation of human heat shock factor 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Tyrosine phosphatases SHP-1 and SHP-2 are associated with distinct tyrosine-phosphorylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. stacks.cdc.gov [stacks.cdc.gov]

- 7. This compound-induced oxidation relieves autoinhibition of SRC protein tyrosine kinase | Semantic Scholar [semanticscholar.org]

- 8. Mechanisms of vanadate-induced cellular toxicity: role of cellular glutathione and NADPH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Inhibition of protein tyrosine phosphatase 1B and alkaline phosphatase by bis(maltolato)oxovanadium (IV) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Measurement of Reactive Oxygen Species in the Culture Media Using Acridan Lumigen PS-3 Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Properties and Structure of Pervanadate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and biological actions of pervanadate, a potent inhibitor of protein tyrosine phosphatases (PTPs). This document delves into its formation, mechanism of action, and its profound effects on cellular signaling pathways, making it an invaluable resource for researchers in cell biology, signal transduction, and drug discovery.

Chemical Properties and Structure of this compound

This compound is not a single, stable compound but rather a complex mixture of peroxovanadium compounds formed from the reaction of vanadate and hydrogen peroxide.[1][2] The most common forms in biological research are monoperoxovanadate ([VO(O₂)]⁺) and diperoxovanadate ([VO(O₂)₂]⁻).[3] The exact coordination geometry and the number of water ligands in solution can vary.[3][4] Vanadate itself, in the +5 oxidation state, has a tetrahedral structure similar to phosphate, which contributes to its ability to interact with phosphate-metabolizing enzymes.[3]

The synthesis of these peroxovanadium complexes is sensitive to pH, temperature, and the concentration of the reactants.[5] this compound solutions are inherently unstable and must be prepared fresh before each use.[6] The biological activity of diluted this compound solutions can decrease significantly within minutes to hours, depending on the composition of the medium.[6]

Key Chemical Features:

-

Formation: Generated by mixing sodium orthovanadate (Na₃VO₄) with hydrogen peroxide (H₂O₂).[7][8]

-

Structure: Primarily exists as monoperoxo- and diperoxovanadate complexes in solution.[3]

-

Reactivity: The peroxo groups confer strong oxidizing potential.[2]

-

Stability: this compound solutions are unstable and their potency diminishes over time.[6]

Mechanism of Action: Potent Inhibition of Protein Tyrosine Phosphatases

This compound is a powerful and irreversible inhibitor of protein tyrosine phosphatases (PTPs).[1][2] Unlike vanadate, which acts as a competitive inhibitor by mimicking the transition state of phosphate, this compound's inhibitory mechanism is based on the oxidation of a critical cysteine residue within the PTP active site.[1][3] This irreversible oxidation renders the enzyme inactive, leading to a sustained increase in tyrosine phosphorylation of cellular proteins.[9][10] This potent inhibition of PTPs makes this compound a valuable tool for studying the roles of tyrosine phosphorylation in various cellular processes.

The irreversible nature of this compound's inhibition means that direct IC₅₀ comparisons with reversible inhibitors like sodium orthovanadate can be misleading. The effectiveness of this compound is a function of both concentration and incubation time, leading to a progressive and irreversible inactivation of PTPs.[6]

Quantitative Data: Inhibitory Potency of Vanadate Compounds

The following table summarizes the inhibitory constants for vanadate and related compounds against protein tyrosine phosphatases. It is important to note that while vanadate acts as a competitive inhibitor with a measurable Ki, this compound's irreversible mechanism makes standard IC₅₀ determination less applicable. The provided IC₅₀ values for orthovanadate are indicative of its potency in cellular assays.

| Inhibitor | Target PTP | Inhibition Constant / IC₅₀ | Notes |

| Sodium Orthovanadate | PTP1B | Ki: 0.38 ± 0.02 µM | Competitive inhibitor.[1][3] |

| Sodium Orthovanadate | PTPs (general) | IC₅₀: 0.1 to 0.5 mM | Inhibition of β-arrestin 1-GFP cleavage, indicative of PTP inhibition.[7] |

| This compound | PTPs (general) | Not applicable | Irreversible inhibitor; potency is time and concentration-dependent.[6] |

Experimental Protocols

Fresh preparation of this compound is crucial for its effective use in experiments. The following is a common protocol:

-

Stock Solutions: Prepare a 100 mM stock solution of sodium orthovanadate (Na₃VO₄) in distilled water. Prepare a fresh 100 mM solution of hydrogen peroxide (H₂O₂).

-

Activation of Sodium Orthovanadate: To ensure the vanadate is in its monomeric, active form, adjust the pH of the 100 mM Na₃VO₄ solution to 10.0. The solution will turn yellow. Heat the solution to boiling until it becomes colorless. Cool to room temperature and readjust the pH to 10.0. Repeat this cycle until the pH stabilizes at 10.0 and the solution remains colorless after cooling.[8]

-

This compound Formation: Just prior to use, mix the activated 100 mM sodium orthovanadate solution with an equal volume of 100 mM hydrogen peroxide.

-

Incubation: Incubate the mixture at room temperature for 2 to 15 minutes.[7][8]

-

Catalase Treatment (Optional): To remove excess hydrogen peroxide, which can be cytotoxic, catalase (e.g., 200 µg/ml) can be added to the this compound solution.

-

Application: The resulting this compound solution should be diluted to the desired final concentration in the appropriate buffer or cell culture medium and used within one hour.[7]

This protocol outlines a general procedure for treating cells with this compound to study changes in protein tyrosine phosphorylation.

-

Cell Culture: Plate cells at an appropriate density and grow to the desired confluency.

-

Serum Starvation (Optional): To reduce basal levels of tyrosine phosphorylation, cells can be serum-starved for a specified period (e.g., 4-24 hours) before treatment.

-

This compound Treatment: Prepare the this compound solution as described above and dilute it to the final working concentration (typically in the range of 10-100 µM) in serum-free medium. Replace the culture medium with the this compound-containing medium and incubate for the desired time (e.g., 5-30 minutes).[10]

-

Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors (including sodium orthovanadate to preserve phosphorylation during lysis).

-

Protein Quantification: Determine the protein concentration of the cell lysates using a standard method such as the Bradford assay.

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20).

-

Incubate the membrane with a primary antibody specific for phosphotyrosine (e.g., 4G10 or PY20).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize using an appropriate imaging system.

-

Effects on Cellular Signaling Pathways

By inhibiting PTPs, this compound leads to the hyper-phosphorylation and activation of numerous signaling proteins, thereby mimicking the effects of various growth factors and hormones.

This compound is a well-known insulin mimetic.[11][12] It stimulates the tyrosine phosphorylation of the insulin receptor and its downstream substrates, such as Insulin Receptor Substrate (IRS) proteins, leading to the activation of the PI3K/Akt pathway and subsequent metabolic effects like increased glucose uptake.[12][13]

Caption: this compound inhibits PTPs, enhancing insulin receptor signaling.

This compound treatment leads to the activation of the MAPK cascade, including the ERK1/2, JNK, and p38 MAPK pathways.[9][14][15] This activation is a consequence of the increased tyrosine phosphorylation of upstream signaling components, such as receptor tyrosine kinases and their adaptors, which ultimately leads to the phosphorylation and activation of MEK and subsequently ERK.[9]

Caption: this compound activates the MAPK cascade by inhibiting PTPs.

This compound can induce the tyrosine phosphorylation and activation of the Epidermal Growth Factor Receptor (EGFR), even in the absence of its ligand, EGF.[16] This ligand-independent activation leads to the recruitment of adaptor proteins like Grb2 and the subsequent activation of downstream signaling pathways, including the MAPK and PI3K pathways.[16][17]

Caption: this compound induces ligand-independent EGFR activation.

Conclusion

This compound is a powerful and widely used tool in signal transduction research due to its potent and irreversible inhibition of protein tyrosine phosphatases. Its ability to globally increase tyrosine phosphorylation provides a means to study the roles of PTPs in regulating a multitude of cellular processes. However, its inherent instability and potential for off-target effects due to its strong oxidizing nature necessitate careful experimental design and interpretation of results. This guide provides the foundational knowledge and practical protocols for the effective use of this compound in a research setting.

References

- 1. Mechanism of Inhibition of Protein-tyrosine Phosphatases by Vanadate and this compound* | Semantic Scholar [semanticscholar.org]

- 2. Mechanism of inhibition of protein-tyrosine phosphatases by vanadate and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. academic.oup.com [academic.oup.com]

- 5. Peroxo heteroligand vanadates(V): synthesis, spectra-structure relationships, and stability toward decomposition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. A Protein Tyrosine Phosphatase Inhibitor, this compound, Inhibits Angiotensin II-Induced β-Arrestin Cleavage - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound stabilizes desmosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Activation of mitogen-activated protein (MAP) kinase pathway by this compound, a potent inhibitor of tyrosine phosphatases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound activation of intracellular kinases leads to tyrosine phosphorylation and shedding of syndecan-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound [peroxide(s) of vanadate] mimics insulin action in rat adipocytes via activation of the insulin receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Mechanism of this compound stimulation and potentiation of insulin-activated glucose transport in rat adipocytes: dissociation from vanadate effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The Insulin Receptor and Its Signal Transduction Network - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. This compound induces the hyperphosphorylation but not the activation of human heat shock factor 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. This compound inhibits mitogen-activated protein kinase kinase-1 in a p38MAPK-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Activation of epidermal growth factor receptor is responsible for this compound-induced phospholipase D activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

The Dual-Edged Sword: A Technical Guide to Pervanadate's Applications in Molecular Biology

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pervanadate, a potent inhibitor of protein tyrosine phosphatases (PTPs), has established itself as an invaluable tool in molecular biology for elucidating the intricate roles of tyrosine phosphorylation in cellular signaling. This guide provides an in-depth exploration of the core principles and practical applications of this compound, offering a comprehensive resource for researchers and professionals in drug development. We delve into its mechanism of action, its profound impact on critical signaling pathways, and provide detailed experimental protocols for its effective use. All quantitative data is summarized for comparative analysis, and key signaling and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of this versatile compound.

Introduction: The Power of PTP Inhibition

Protein tyrosine phosphorylation is a dynamic and reversible post-translational modification that governs a multitude of cellular processes, including growth, differentiation, metabolism, and immune responses. The delicate balance between the activities of protein tyrosine kinases (PTKs) and protein tyrosine phosphatases (PTPs) dictates the phosphorylation state of key signaling molecules. This compound, a derivative of vanadate, serves as a powerful pharmacological tool to shift this balance, enabling researchers to investigate the consequences of hyperphosphorylation.

This compound is prepared by the reaction of sodium orthovanadate with hydrogen peroxide.[1][2] This process generates a more potent and cell-permeable inhibitor of PTPs compared to its precursor, vanadate.[3] Its primary mechanism of action involves the irreversible oxidation of the catalytic cysteine residue within the active site of PTPs, rendering the enzyme inactive.[4] This potent and broad-spectrum inhibition leads to the accumulation of phosphotyrosine on a wide array of cellular proteins, effectively amplifying and sustaining signals that are normally transient. This characteristic makes this compound an exceptional agent for studying the downstream effects of tyrosine kinase activation and for identifying novel substrates of PTPs.

Mechanism of Action: A Tale of Two States

The inhibitory effect of this compound on PTPs is fundamentally different from that of its precursor, vanadate. Vanadate acts as a competitive inhibitor, mimicking the transition state of the dephosphorylation reaction. In contrast, this compound elicits its potent inhibitory effect through a covalent modification of the PTP active site.

Impact on Key Signaling Pathways

The widespread inhibition of PTPs by this compound has profound effects on numerous signaling pathways, making it a valuable tool for studying their regulation and downstream consequences.

Insulin Signaling Pathway

This compound has been extensively used to mimic and potentiate the effects of insulin. By inhibiting PTPs such as PTP1B, which negatively regulate the insulin receptor, this compound treatment leads to sustained phosphorylation and activation of the insulin receptor and its downstream targets, including the IRS proteins, PI3K, and Akt. This results in enhanced glucose uptake and other insulin-mediated metabolic effects.

T-Cell Receptor (TCR) Signaling

In the context of immunology, this compound has been instrumental in dissecting the signaling cascade downstream of the T-cell receptor (TCR). This compound treatment of T-cells mimics TCR stimulation by inducing the phosphorylation of key signaling molecules such as Lck, Fyn, and ZAP-70.[5][6][7] This leads to the activation of downstream pathways, including the PLC-γ1/calcium influx and the Ras/MAPK pathways, culminating in T-cell activation, cytokine production, and proliferation.[6][7]

Mitogen-Activated Protein Kinase (MAPK) Signaling

This compound is a potent activator of the MAPK signaling cascade, including the ERK, JNK, and p38 pathways.[8][9][10] By inhibiting the PTPs that dephosphorylate and inactivate upstream components of these pathways, such as receptor tyrosine kinases and Src family kinases, this compound leads to a sustained activation of the MAPK cascades. This has implications for cell proliferation, differentiation, and stress responses.

Quantitative Data Summary

The efficacy of this compound as a PTP inhibitor and a signaling modulator is concentration and cell-type dependent. The following tables summarize key quantitative data from various studies.

| Parameter | Value | Context | Reference |

| IC50 for PTPs | 150 nM | Membrane-associated PTPs in canine prostatic epithelial cells | [11] |

| IC50 for β-arrestin 1 cleavage inhibition | 0.1 - 0.5 mM (for orthovanadate) | COS-1 cells | [12] |

| Cell Type | This compound Concentration | Treatment Time | Observed Effect | Reference |

| Jurkat T-cells | 1% (v/v) of a prepared stock | 30 min | Association of p85 with Crk | [13] |

| Jurkat T-cells | 100 µM | 30 min | Phosphorylation inducer | [14] |

| COS-1 cells | 200 µM and 500 µM | 30 min pre-incubation | Inhibition of angiotensin II-induced β-arrestin 1 cleavage | [12] |

| HeLa cells | 50-100 µM | Not specified | Hyperphosphorylation of HSF1 | [9] |

| MDCK cells | 100 µM | 15 min | Stabilization of desmosomes | [15] |

| NMuMG cells | 1 mM (vanadate) + 3 mM (H2O2) | 5 - 15 min | Peak phosphorylation of syndecan-1 | [3][16] |

| HEK293T cells | 100 µM | 15 min | Induction of protein tyrosine phosphorylation | [2] |

| Baboon smooth muscle cells | 1-10 µM | 30 min | Activation of MEK-1 | [17] |

| Baboon smooth muscle cells | 30-100 µM | 30 min | No stimulation of MEK-1 | [17] |

| A431 cells and human keratinocytes | Concentration-dependent | Time-dependent | Stimulation of protein complex formation on pIγRE | [18] |

| CD4+ T cells | Not specified | Not specified | Adhesion to fibronectin | [19][20] |

| CHO cells | Not specified | 2 hours | Prevention of dephosphorylation | [21] |

Experimental Protocols

The following are generalized protocols for the preparation and use of this compound in cell culture experiments. It is crucial to optimize these protocols for specific cell lines and experimental goals.

Preparation of this compound Stock Solution (1 mM)

This protocol is adapted from Huyer G et al., JBC 1997.[22]

Materials:

-

Sodium orthovanadate (Na3VO4)

-

Hydrogen peroxide (H2O2), 30% solution

-

HEPES buffer (20 mM, pH 7.3)

-

Catalase

-

Ultrapure water

Procedure:

-

Prepare a 100 mM stock solution of sodium orthovanadate in ultrapure water. The solution should be colorless; a yellow tint indicates the formation of decavanadate, which is less effective.

-

Prepare a 0.3% H2O2 solution by diluting the 30% stock solution in 20 mM HEPES buffer (pH 7.3).

-

To prepare a 1 mM this compound stock, mix 10 µL of 100 mM sodium orthovanadate with 990 µL of 0.3% H2O2 in HEPES buffer.

-

Incubate the mixture for 5-15 minutes at room temperature.

-

To quench the excess H2O2, add a small amount of catalase and mix gently. The solution will bubble as oxygen is released.

-

The this compound solution is stable for several hours at room temperature but should be used fresh for optimal results.

Cell Treatment with this compound

Procedure:

-

Culture cells to the desired confluency.

-

For suspension cells, pellet the cells by centrifugation and resuspend in serum-free media. For adherent cells, aspirate the culture medium and wash with serum-free medium or PBS.

-

Dilute the freshly prepared this compound stock solution to the desired final concentration in serum-free medium.

-

Add the this compound-containing medium to the cells and incubate for the desired time (typically 5-30 minutes) at 37°C.

-

Following incubation, immediately proceed to cell lysis to preserve the phosphorylation state of proteins.

Immunoprecipitation of Phosphotyrosine-Containing Proteins

Procedure:

-

After this compound treatment, place the culture dish on ice and wash the cells twice with ice-cold PBS containing 1 mM sodium orthovanadate.

-

Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors (including 1 mM sodium orthovanadate).

-

Clarify the cell lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Determine the protein concentration of the supernatant.

-

Pre-clear the lysate by incubating with protein A/G-agarose beads for 30-60 minutes at 4°C.

-

Pellet the beads and transfer the supernatant to a new tube.

-

Add an anti-phosphotyrosine antibody to the lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.

-

Add protein A/G-agarose beads and incubate for another 1-2 hours at 4°C.

-

Wash the beads three to five times with ice-cold lysis buffer.

-

Elute the immunoprecipitated proteins by boiling the beads in SDS-PAGE sample buffer.

Western Blot Analysis of Protein Phosphorylation

Procedure:

-

Separate the eluted proteins from the immunoprecipitation (or total cell lysates) by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Avoid using milk as a blocking agent as it contains phosphoproteins that can increase background.[23]

-

Incubate the membrane with a primary antibody specific for the protein of interest (either a phospho-specific antibody or an antibody to the total protein) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Conclusion

This compound remains a cornerstone reagent in the study of signal transduction. Its ability to potently and broadly inhibit PTPs provides a unique window into the cellular consequences of sustained tyrosine phosphorylation. By understanding its mechanism of action and carefully optimizing its application, researchers can continue to unravel the complex signaling networks that govern cellular function and contribute to the development of novel therapeutic strategies targeting protein phosphorylation. This guide serves as a foundational resource to empower researchers in their endeavors to harness the full potential of this powerful molecular tool.

References

- 1. researchgate.net [researchgate.net]

- 2. biorxiv.org [biorxiv.org]

- 3. This compound activation of intracellular kinases leads to tyrosine phosphorylation and shedding of syndecan-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Stimulation of the T-cell antigen receptor-CD3 complex signaling pathway by the tyrosine phosphatase inhibitor this compound is mediated by inhibition of CD45: evidence for two interconnected Lck/Fyn- or zap-70-dependent signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Induction of tyrosine phosphorylation and T-cell activation by vanadate peroxide, an inhibitor of protein tyrosine phosphatases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Induction of tyrosine phosphorylation and T-cell activation by vanadate peroxide, an inhibitor of protein tyrosine phosphatases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Activation of mitogen-activated protein (MAP) kinase pathway by this compound, a potent inhibitor of tyrosine phosphatases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound induces the hyperphosphorylation but not the activation of human heat shock factor 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. The enhancement by this compound of tyrosine phosphorylation on prostatic proteins occurs through the inhibition of membrane-associated tyrosine phosphatases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A Protein Tyrosine Phosphatase Inhibitor, this compound, Inhibits Angiotensin II-Induced β-Arrestin Cleavage - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. This compound stabilizes desmosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. "this compound activation of intracellular kinases leads to tyrosine phos" by Jane Reiland, Vanessa L. Ott et al. [repository.lsu.edu]

- 17. This compound inhibits mitogen-activated protein kinase kinase-1 in a p38MAPK-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. This compound mimics IFNgamma-mediated induction of ICAM-1 expression via activation of STAT proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. This compound-induced adhesion of CD4+ T cell to fibronectin is associated with tyrosine phosphorylation of paxillin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. academic.oup.com [academic.oup.com]

- 21. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]

- 22. wang.ucsd.edu [wang.ucsd.edu]

- 23. 8 Tips for Detecting Phosphorylated Proteins by Western Blot - Advansta Inc. [advansta.com]

A Researcher's Guide to Pervanadate: A Potent Tool in Signal Transduction Studies

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Pervanadate, a potent inhibitor of protein tyrosine phosphatases (PTPs), has become an invaluable tool for researchers investigating signal transduction pathways. By elevating the levels of tyrosine phosphorylation on cellular proteins, this compound treatment can mimic the effects of various growth factors and hormones, such as insulin, and unveil the intricate regulatory networks governed by protein tyrosine kinases (PTKs) and PTPs. This guide provides a comprehensive overview of this compound's chemical properties, mechanism of action, and its application in studying cellular signaling, with a particular focus on the insulin signaling pathway. Detailed experimental protocols, quantitative data, and visual diagrams are presented to equip graduate students and seasoned researchers alike with the knowledge to effectively utilize this compound in their experimental designs.

Introduction to this compound

This compound is a derivative of vanadate, formed by the reaction of sodium orthovanadate with hydrogen peroxide.[1][2] While vanadate itself is a competitive inhibitor of PTPs, acting as a phosphate analog, this compound exhibits a more potent and irreversible mechanism of inhibition.[1][3] This potent inhibitory action makes this compound a powerful tool to study the physiological roles of PTPs and the consequences of widespread protein tyrosine phosphorylation.[4][5] Its insulin-mimetic properties have garnered significant interest, as it can stimulate glucose transport and other metabolic effects typically associated with insulin action.[6][7][8]

Mechanism of Action

The primary mechanism by which this compound exerts its effects is through the irreversible inhibition of PTPs. Unlike the competitive inhibition observed with vanadate, this compound acts by oxidizing the essential cysteine residue within the active site of PTPs.[1][2][3] This oxidation renders the enzyme catalytically inactive, leading to a global increase in the tyrosine phosphorylation of cellular proteins.[9][10] Recent studies also suggest that this compound can directly activate certain protein tyrosine kinases, such as those of the Src family, through the oxidation of specific cysteine residues, further contributing to the accumulation of phosphotyrosine.[11]

Figure 1. Mechanism of this compound Inhibition of PTPs.

Effects on a Key Signaling Pathway: Insulin Signaling

This compound has been extensively used to dissect the insulin signaling pathway. By inhibiting PTPs that normally attenuate insulin receptor signaling, this compound treatment leads to the hyperphosphorylation of the insulin receptor and its downstream substrates, such as the Insulin Receptor Substrate (IRS) proteins.[12][13] This, in turn, activates downstream signaling cascades, including the PI3K/Akt pathway, ultimately leading to physiological responses like glucose uptake.[6][7]

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Mechanism of inhibition of protein-tyrosine phosphatases by vanadate and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The protein tyrosine phosphatase inhibitor, this compound, is a powerful antidiabetic agent in streptozotocin-treated diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Stimulatory effects of the protein tyrosine phosphatase inhibitor, this compound, on T-cell activation events - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Tyrosine phosphatase inhibitors, vanadate and this compound, stimulate glucose transport and GLUT translocation in muscle cells by a mechanism independent of phosphatidylinositol 3-kinase and protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Multifunctional actions of vanadium compounds on insulin signaling pathways: evidence for preferential enhancement of metabolic versus mitogenic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound [peroxide(s) of vanadate] mimics insulin action in rat adipocytes via activation of the insulin receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. "this compound activation of intracellular kinases leads to tyrosine phos" by Jane Reiland, Vanessa L. Ott et al. [repository.lsu.edu]

- 10. researchgate.net [researchgate.net]

- 11. This compound-induced oxidation relieves autoinhibition of SRC protein tyrosine kinase | bioRxiv [biorxiv.org]

- 12. Mechanism of this compound stimulation and potentiation of insulin-activated glucose transport in rat adipocytes: dissociation from vanadate effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Preparation and Use of Pervanadate Solution

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pervanadate, a potent inhibitor of protein tyrosine phosphatases (PTPs), is an invaluable tool in cell signaling research and drug development. Formed by the reaction of sodium orthovanadate with hydrogen peroxide, this compound irreversibly oxidizes the catalytic cysteine residue of PTPs, thereby increasing global tyrosine phosphorylation levels in cells. This application note provides detailed protocols for the preparation of this compound solution from sodium orthovanadate, along with critical information on its mechanism of action, stability, and applications in studying signaling pathways.

Introduction

Protein tyrosine phosphorylation is a critical post-translational modification that governs a multitude of cellular processes, including growth, differentiation, metabolism, and apoptosis. The level of tyrosine phosphorylation is dynamically regulated by the opposing activities of protein tyrosine kinases (PTKs) and protein tyrosine phosphatases (PTPs). The study of these signaling pathways often requires the use of potent and specific inhibitors to dissect the roles of individual components.

Sodium orthovanadate is a commonly used competitive inhibitor of PTPs, acting as a phosphate analog.[1][2] However, its potency is significantly enhanced upon reaction with hydrogen peroxide to form this compound. This compound is a more powerful, irreversible inhibitor of PTPs, making it an essential reagent for robustly increasing tyrosine phosphorylation and studying downstream signaling events.[3][4] This document outlines the necessary steps for the proper preparation and application of this compound solutions for laboratory use.

Data Presentation

Table 1: Quantitative Data for PTP Inhibition

| Inhibitor | Target PTP | Inhibition Type | Ki / IC50 | Cell Type/System | Reference |

| Sodium Orthovanadate | PTP1B | Competitive | 0.38 µM (Ki) | Recombinant Enzyme | [3] |

| Sodium Orthovanadate | PTPs | Competitive | 0.1 - 0.5 mM (IC50) | COS-1 cells (in vitro) | [5] |

| This compound | Membrane PTPs | Irreversible | 150 nM (IC50) | Canine Prostatic Epithelial Cells | [4] |

Experimental Protocols

Protocol 1: Activation of Sodium Orthovanadate

Prior to the preparation of this compound, it is crucial to activate the sodium orthovanadate solution to ensure it is in its monomeric, most active form. In solution, vanadate can polymerize, which reduces its inhibitory activity. The activation process involves depolymerization by boiling at an alkaline pH.[6][7][8]

Materials:

-

Sodium orthovanadate (Na₃VO₄) powder

-

Nuclease-free water

-

1 M HCl

-

1 M NaOH

-

pH meter

-

Heating plate or microwave

Procedure:

-

Prepare a 100 mM stock solution of sodium orthovanadate by dissolving the appropriate amount of Na₃VO₄ powder in nuclease-free water.

-

Adjust the pH of the solution to 10.0 using 1 M HCl or 1 M NaOH. The solution will likely turn a pale yellow color.[9]

-

Heat the solution to boiling until it becomes colorless. This process facilitates the depolymerization of vanadate.[9]

-

Allow the solution to cool to room temperature.

-

Readjust the pH to 10.0. The pH will likely have increased after boiling.

-

Repeat the boiling and cooling cycle (steps 3-5) until the pH of the solution stabilizes at 10.0 after cooling. This typically requires 3-5 cycles.[7]

-

Once the pH is stable, bring the solution to the final desired volume with nuclease-free water.

-

Sterile filter the activated sodium orthovanadate solution using a 0.22 µm filter.

-

Aliquot the solution and store it at -20°C for long-term use.[8]

Protocol 2: Preparation of this compound Solution

This compound is unstable and should be prepared fresh immediately before each experiment.[3][5] The following protocol describes the preparation of a 10 mM this compound stock solution.

Materials:

-

100 mM activated sodium orthovanadate solution (from Protocol 1)

-

3% (w/w) Hydrogen peroxide (H₂O₂) solution

-

Catalase solution (optional, to quench excess H₂O₂)

-

Nuclease-free water